4,4'-Dihydrazinostilbene-2,2'-disulphonic acid

Overview

Description

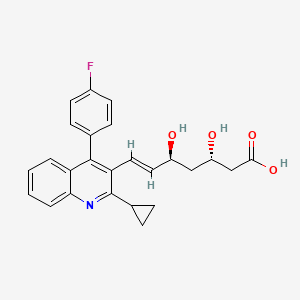

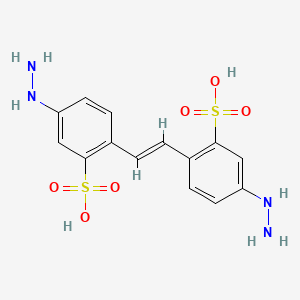

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is a chemical compound with the molecular formula C14H16N4O6S2 and a molecular weight of 400.43 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid can be achieved by the catalytic hydrogenation of 4,4’-dinitrostilbene-2,2’-disulphonic acid in an aqueous medium. This process is carried out on a cobalt catalyst at 70°-180° C and 5-150 bars of H2, at a pH value between 6.0 and 8.5 .Molecular Structure Analysis

The molecular structure of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid contains a total of 43 bonds. These include 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 N hydrazine(s), 2 hydroxyl group(s), and 2 sulfonic (thio-/dithio-) acid(s) .Physical And Chemical Properties Analysis

The density of 4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is predicted to be 1.730±0.06 g/cm3. The pKa is predicted to be -1.16±0.50 .Scientific Research Applications

Analysis and Purification in Dye Manufacturing

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid is primarily recognized for its role in dye manufacturing. Research into its purification has shown that impurities in commercial samples can be analyzed qualitatively, and a method for its purification through crystallization has been developed, achieving product purity beyond 99.6% under optimized conditions. This process is critical for ensuring the quality of dyes produced from this compound (Zhang Feng-bao, 2008).

Conducting Polymers and Fuel Cell Membranes

The substance has been explored in the development of conducting polymers and proton-conducting fuel cell membranes. Notably, electropolymerization studies involving aminobenzenesulphonic acids have shed light on creating polymers with potential applications in electronic devices. Similarly, its derivatives have been investigated for use in fuel-cell membranes, demonstrating conductivities comparable to sulfonated polysulfones and suggesting a promising avenue for energy applications (C. Thiemann & C. Brett, 2001); (B. Lafitte & P. Jannasch, 2007).

Environmental Monitoring

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid has found application in environmental monitoring, particularly in the determination of trace levels of nitrite in water and soil samples. Its use as a reagent in spectrophotometric methods for nitrite detection demonstrates its utility beyond dye manufacturing, contributing to environmental protection and monitoring efforts (M. S. Reddy, 2004).

Wastewater Treatment

The treatment of wastewater from the production of 4,4'-dihydrazinostilbene-2,2'-disulphonic acid is a significant concern due to the environmental impact of its manufacturing process. Research into various treatment methods has provided insights into mechanisms, improvements, and the evaluation of new technologies, highlighting the importance of addressing the environmental aspects of its production (Z. Guoliang, 2005).

Kinetic and Mechanism Studies

Investigations into the kinetics and mechanisms of reactions involving 4,4'-dihydrazinostilbene-2,2'-disulphonic acid, such as its reduction from dinitrostilbene derivatives, contribute to a deeper understanding of its chemical properties and the optimization of production processes. These studies are crucial for advancing manufacturing efficiency and environmental sustainability (Xiaobin Fan et al., 2007).

Safety And Hazards

4,4’-Dihydrazinostilbene-2,2’-disulphonic acid is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOIWPLCDSNEG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)C=CC2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NN)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dihydrazinostilbene-2,2'-disulphonic acid | |

CAS RN |

26092-49-9 | |

| Record name | 4,4'-Dihydrazinostilbene-2,2'-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026092499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-dihydrazinostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.